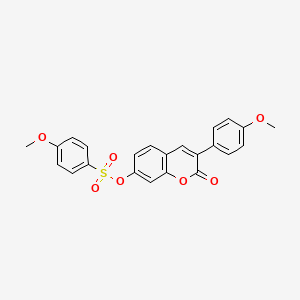

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate

Description

Properties

IUPAC Name |

[3-(4-methoxyphenyl)-2-oxochromen-7-yl] 4-methoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O7S/c1-27-17-6-3-15(4-7-17)21-13-16-5-8-19(14-22(16)29-23(21)24)30-31(25,26)20-11-9-18(28-2)10-12-20/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHXOLHWDGRQPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)OC)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, exploring its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a coumarin backbone with methoxyphenyl and benzenesulfonate substituents. Its unique structure contributes to its biological activity, particularly in enzyme inhibition and antioxidant properties.

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies:

- Antioxidant Activity : The compound demonstrates significant free radical scavenging ability, which is crucial for protecting cells from oxidative stress.

- Anti-inflammatory Properties : In vitro studies suggest that it can inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

- Antimicrobial Effects : Preliminary tests indicate that the compound exhibits antimicrobial activity against various bacterial strains.

Antioxidant Activity

Research has shown that compounds with similar structures exhibit strong antioxidant properties. For instance, a study on related coumarin derivatives revealed IC50 values indicating effective scavenging of free radicals, suggesting that this compound may possess comparable activity .

Enzyme Inhibition Studies

The inhibition of key enzymes involved in inflammation has been a focal point in understanding the therapeutic potential of this compound. The following table summarizes findings from various studies regarding its inhibitory effects:

| Enzyme | IC50 Value (µM) | Reference |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | 15.6 | |

| Lipoxygenase (LOX) | 19.2 | |

| Acetylcholinesterase (AChE) | 10.4 |

These values indicate a moderate level of inhibition, suggesting potential for further development as an anti-inflammatory agent.

Case Studies

Several case studies have highlighted the therapeutic potential of coumarin derivatives, including those structurally similar to this compound:

- Breast Cancer Cell Lines : In vitro studies reported cytotoxic effects against MCF-7 breast cancer cells, with IC50 values indicating effective cell growth inhibition .

- Neuroprotective Effects : Some derivatives have been studied for their ability to protect neuronal cells from oxidative damage, potentially offering insights into neurodegenerative disease treatments .

Scientific Research Applications

Based on the search results, here's what is known about the applications of the chemical compound "3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate":

This compound is classified as a coumarin derivative, featuring a coumarin backbone with specific substitutions. It has a methoxy-substituted phenyl group at the 3-position and a 4-methoxybenzenesulfonate group at the 7-position. The molecular weight is approximately 346.37 g/mol.

While information on the specific compound "this compound" is limited, analysis of its structure provides some insights into its potential properties and functionalities. Coumarin derivatives, including this compound, have been investigated for their diverse biological activities.

Potential applications based on structural similarities and coumarin derivatives:

- Biological activities Coumarin derivatives have demonstrated potential in biological activities. Interaction studies involving this compound focus on its binding affinity with biological targets and help elucidate the mechanisms behind its biological activities and potential therapeutic uses.

- Antimicrobial Activity Structurally similar compounds such as 4-Methyl-2-oxo-2H-chromen-7-yl methanesulfonate are known for significant antimicrobial activity.

- Anti-cancer properties Coumarin derivatives, such as 3-(4-hydroxyphenyl)-2-oxo-2H-chromen, have been investigated for anti-cancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Coumarin Derivatives

The biological and physicochemical properties of coumarins are highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Structure-Activity Relationships (SAR)

Key Findings :

Sulfonate vs. 4-Methoxybenzenesulfonate specifically introduces steric bulk and additional methoxy-based electron donation, which may stabilize π-π interactions in biological targets .

Substituent Position Effects: Methoxy Groups: Methoxy substituents on both the coumarin and sulfonate aryl rings (as in the target compound) enhance antioxidant and anti-inflammatory activities, paralleling trends in chalcone derivatives ().

Coumarin Core Modifications :

Q & A

[Basic] What synthetic methodologies are employed to prepare 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate?

Answer:

The compound is synthesized via nucleophilic substitution. A mixture of 4-methylumbelliferone (1.00 mmol), potassium carbonate (2.5 mmol), and 4-methoxybenzenesulfonyl chloride (1.1 mmol) in ethyl acetate is refluxed for 5 hours. Post-reaction, the product is extracted, washed, dried, and recrystallized from hexane/ethyl acetate (7:1) to yield colorless crystals . This method ensures regioselective sulfonation at the 7-hydroxy position of the coumarin core.

[Basic] How is the crystal structure of this compound determined using X-ray crystallography?

Answer:

Single-crystal X-ray diffraction data are collected at 296 K using Mo-Kα radiation (λ = 0.71073 Å). The compound crystallizes in the triclinic space group P1 with unit cell parameters:

- a = 7.9801(3) Å, b = 9.2234(4) Å, c = 10.9682(5) Å

- α = 99.049(1)°, β = 90.288(1)°, γ = 93.945(1)°

- V = 795.26(6) ų, Z = 2

Structural refinement is performed using SHELXL , with hydrogen atoms constrained using a riding model. The 2H-chromene ring is planar (max deviation: 0.016 Å), and the dihedral angle between the coumarin and benzene rings is 54.61° .

[Advanced] What strategies resolve anisotropic displacement or disorder during crystallographic refinement?

Answer:

Discrepancies are addressed by:

- Applying SHELXL constraints for H-atoms (riding model, Uiso = 1.2–1.5×Ueq(C)).

- Analyzing weak intermolecular interactions (e.g., C–H···O hydrogen bonds and C–H···π stacking) to validate packing stability .

- Checking for twinning using SHELXTL ’s TWIN commands and verifying data with PLATON .

- Cross-validating refinement with WinGX tools for geometry and displacement parameter consistency .

[Advanced] How can researchers assess this compound’s inhibitory activity against kinase targets like Cdc25 or MEK1?

Answer:

- In vitro enzyme assays : Measure IC₅₀ values using fluorescence-based or colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases).

- Dose-response curves : Compare with known inhibitors (e.g., coumarin derivatives in inhibit Cdc25 with IC₅₀ ~1–10 µM).

- Structural docking : Use the crystal structure to model interactions with target active sites, guided by coumarin sulfonate’s planar conformation and sulfonate electronegativity .

[Basic] What spectroscopic techniques characterize this compound post-synthesis?

Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy groups at δ ~3.8 ppm; coumarin carbonyl at δ ~160 ppm).

- IR spectroscopy : Identify sulfonate S=O stretches (~1360 cm⁻¹) and coumarin C=O (~1700 cm⁻¹).

- Mass spectrometry (EI/ESI) : Verify molecular ion peaks (m/z 346.34 for [M]⁺) .

[Advanced] How do intermolecular interactions influence this compound’s solid-state stability?

Answer:

The crystal packing is stabilized by:

- C–H···O hydrogen bonds (e.g., C15–H15···O3, 2.56 Å) forming 2D networks parallel to the bc-plane.

- C–H···π interactions between the coumarin ring (Cg1: O2/C9–C13) and adjacent methoxybenzene groups .

Thermogravimetric analysis (TGA) can further correlate packing efficiency with thermal stability.

[Advanced] What computational methods support electronic structure analysis for fluorescence studies?

Answer:

- TD-DFT calculations : Predict excitation/emission wavelengths by modeling HOMO-LUMO transitions. Coumarin derivatives typically show λem ~400–500 nm .

- Molecular electrostatic potential (MEP) maps : Highlight electron-rich sulfonate and carbonyl groups for protein binding studies .

- Fluorescence quenching assays : Test interactions with biomolecules (e.g., bovine serum albumin) to evaluate probe potential .

[Basic] What are the key challenges in scaling up the synthesis of this compound?

Answer:

- Regioselectivity : Competing sulfonation at other hydroxyl sites requires strict stoichiometric control (1:1.1 ratio of coumarin:sulfonyl chloride) .

- Purification : Recrystallization from hexane/ethyl acetate minimizes byproducts but may reduce yield (~60–70% reported) .

- Solvent choice : Ethyl acetate’s moderate polarity balances reactivity and solubility, but alternatives (e.g., THF) may require optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.